3-amino-4-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1-{4-nitrobenzyl}-2-triazenyl)-1,2,5-oxadiazole
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Overview
Description
4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) is a nitrogen-rich heterocyclic compound known for its energetic properties. This compound is characterized by the presence of triazene and oxadiazole rings, which contribute to its high formation heat and excellent detonation performance .
Preparation Methods
The synthesis of 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the reaction of 3,4-diaminofurazan with triazene bridges. The compound is fully characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), elemental analysis, and single crystal X-ray diffraction . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) has several scientific research applications:
Chemistry: It is used in the study of energetic materials due to its high detonation performance and stability.
Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in the study of nitrogen-rich compounds.
Industry: Its energetic properties make it suitable for use in explosives and propellants.
Mechanism of Action
The mechanism by which 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) exerts its effects involves the interaction of its triazene and oxadiazole rings with molecular targets. These interactions can lead to the release of energy through detonation or other energetic processes. The compound’s crystal packing, intermolecular interactions, and electrostatic potential (ESP) play crucial roles in its stability and sensitivity .
Comparison with Similar Compounds
Similar compounds to 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) include other nitrogen-rich heterocyclic compounds such as:
3,4-diaminofurazan: Known for its energetic properties and used in the synthesis of various energetic materials.
Triazene derivatives: These compounds share the triazene bridge and exhibit similar energetic characteristics.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their stability and energetic properties.
The uniqueness of 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) lies in its combination of triazene and oxadiazole rings, which contribute to its high formation heat, excellent detonation performance, and reduced sensitivity to mechanical stimuli .
Properties
Molecular Formula |
C11H10N10O4 |
---|---|
Molecular Weight |
346.26g/mol |
IUPAC Name |
3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(4-nitrophenyl)methyl]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C11H10N10O4/c12-8-10(17-24-15-8)14-19-20(11-9(13)16-25-18-11)5-6-1-3-7(4-2-6)21(22)23/h1-4H,5H2,(H2,12,15)(H2,13,16) |
InChI Key |
LRYWERRQAXHOOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-] |
Origin of Product |
United States |
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